molecular formula C17H22N4O8S B1604538 s-(p-Nitrobenzyl)glutathione CAS No. 6803-19-6

s-(p-Nitrobenzyl)glutathione

Cat. No. B1604538
CAS RN: 6803-19-6
M. Wt: 442.4 g/mol
InChI Key: OAWORKDPTSAMBZ-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-nitrobenzyl)glutathione is an S-substituted glutathione in which the thiol hydrogen of glutathione is replaced by a 4-nitrobenzyl group. It is a C-nitro compound, an organic sulfide and a S-substituted glutathione.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of S-(p-Nitrobenzyl)glutathione was analyzed in mouse liver class pi glutathione S-transferase. The study at 1.8 A resolution provided insights into the active site of the enzyme, especially the hydrophobic subsite occupied by the nitrobenzyl moiety. This research significantly contributes to understanding the enzyme mechanism based on structural analysis (Garcia-Saez et al., 1994).

Enzymatic Activity and Inhibition

S-(p-Nitrobenzyl)glutathione has been studied for its role in enzyme activity and inhibition. Research indicates its use as a competitive inhibitor in various biochemical pathways, particularly in the context of glutathione S-transferases and related enzymes. The analysis of these interactions helps in the understanding of detoxification mechanisms and potential therapeutic applications (Habig et al., 1974), (Thornalley et al., 1996).

Structural and Functional Characterization in Different Species

Studies on Camelus dromedarius Glutathione Transferase M1-1 revealed the kinetic and structural characterization of the enzyme in complex with S-p-nitrobenzyl-GSH. Such research advances our understanding of detoxification mechanisms in various species, contributing to broader biological and ecological knowledge (Perperopoulou et al., 2022).

Impact on Binding and Enzymatic Mechanisms

The binding of S-(p-Nitrobenzyl)glutathione to enzymes such as mouse glutathione S-transferase has been measured, providing insights into the stoichiometry and dissociation constants of the binding process. This information is crucial for understanding the enzyme's function and potential modifications in response to different ligands (Mchugh et al., 1996).

Applications in Various Biological Systems

The applications of S-(p-Nitrobenzyl)glutathione extend to various biological systems, including its role in different species and environmental conditions. This diversity in application highlights the compound's significance in a broad range of scientific research, from biochemistry to environmental science (Clifton & Kaplowitz, 1977), (Andersson et al., 1995).

properties

CAS RN

6803-19-6

Product Name

s-(p-Nitrobenzyl)glutathione

Molecular Formula

C17H22N4O8S

Molecular Weight

442.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-nitrophenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H22N4O8S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-30-8-10-1-3-11(4-2-10)21(28)29/h1-4,12-13H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1

InChI Key

OAWORKDPTSAMBZ-STQMWFEESA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Other CAS RN

6803-19-6

sequence

XXG

synonyms

S-(4-nitrobenzyl)glutathione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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